2,4-Dinitrophenyl ferrocene

Redox chemistry Electroanalysis Substituent effects

2,4-Dinitrophenyl ferrocene (CAS 12091-84-8) is a heteroannular, monosubstituted ferrocene derivative with the molecular formula C₁₆H₁₃FeN₂O₄ and a molecular weight of 353.13 g/mol. The compound consists of a ferrocene core directly bonded to a 2,4-dinitrophenyl group at one cyclopentadienyl ring.

Molecular Formula C16H13FeN2O4+
Molecular Weight 353.13 g/mol
CAS No. 12091-84-8
Cat. No. B089383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl ferrocene
CAS12091-84-8
Synonyms2,4-dinitrophenyl ferrocene
Molecular FormulaC16H13FeN2O4+
Molecular Weight353.13 g/mol
Structural Identifiers
SMILESC1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2]
InChIInChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2
InChIKeyPXMZYOKVPLWGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrophenyl Ferrocene (CAS 12091-84-8): Core Identity and Baseline Characteristics for Scientific Procurement


2,4-Dinitrophenyl ferrocene (CAS 12091-84-8) is a heteroannular, monosubstituted ferrocene derivative with the molecular formula C₁₆H₁₃FeN₂O₄ and a molecular weight of 353.13 g/mol . The compound consists of a ferrocene core directly bonded to a 2,4-dinitrophenyl group at one cyclopentadienyl ring . Structurally, it belongs to the class of aryl ferrocenes, and its identity is curated in the U.S. National Library of Medicine's MeSH thesaurus under the registry number 12091-84-8, where it is cross-referenced to metallocenes, ferrous compounds, and nitrophenols [1]. The compound is distinct from ferrocenyl hydrazone derivatives (e.g., ferrocenyl-2,4-dinitrophenylhydrazone), which contain a –C(CH₃)=N–NH– linker and exhibit different physicochemical and application profiles [2].

1
Direct C–C linked aryl ferrocene, structurally distinct from ferrocenyl hydrazone derivatives
2
Dual electrochemical (Fe(II)/Fe(III)) and optical (Dnp chromophore) signal transduction
3
MeSH-indexed identity supports authoritative sourcing and research documentation

Why Generic Ferrocene or Mono-Nitro Analogs Cannot Substitute for 2,4-Dinitrophenyl Ferrocene


The 2,4-dinitrophenyl substitution pattern on the ferrocene scaffold introduces a unique combination of properties—dual electron-withdrawing character, chromogenic functionality, and redox modulation—that is not replicated by unsubstituted ferrocene, mono-nitrophenyl ferrocenes, or hydrazone-linked derivatives. The Hammett substituent constant (σₚ) for a p-nitro group is 0.78 versus 0.00 for hydrogen, meaning 2,4-dinitrophenyl ferrocene experiences a substantially greater net electron withdrawal than phenylferrocene or 4-nitrophenylferrocene; this directly shifts the Fe(II)/Fe(III) redox potential anodically by a magnitude that is predictable from linear free-energy relationships established for ferrocene derivatives [1]. Consequently, redox potential, chemical reactivity, and biomolecular recognition properties are not interchangeable among in-class compounds. Furthermore, the 2,4-dinitrophenyl moiety itself serves as a chromogenic reporter (λₘₐₓ ≈ 365 nm, ε ≈ 17,300 M⁻¹cm⁻¹) [2], a feature absent in ferrocene and present to a different extent in mono-nitro analogs, making the compound uniquely suited for dual-mode (electrochemical plus optical) detection applications [3].

Redox potential mismatch
Dual nitro withdrawal shifts Fe(II)/Fe(III) couple anodically relative to ferrocene or mono-nitro analogs; redox-dependent processes may not transfer.
Chromophore absence or mismatch
2,4-DNP chromophore (λₘₐₓ ≈365 nm) is absent in ferrocene and differs in mono-nitro analogs, limiting dual optical/electrochemical detection approaches.
Recognition property class-dependence
Linear free-energy relationships predict different biomolecular interaction profiles; DNA-binding or mediator behavior observed for one analog may not reproduce with another.

Quantitative Differentiation of 2,4-Dinitrophenyl Ferrocene: Comparator-Based Evidence for Selection and Procurement


Redox Potential Anodic Shift vs. Parent Ferrocene Driven by Dual Nitro Withdrawal

The 2,4-dinitrophenyl substituent exerts a pronounced electron-withdrawing effect on the ferrocene core, shifting the Fe(II)/Fe(III) redox couple anodically relative to unsubstituted ferrocene. While direct cyclic voltammetry data for 2,4-dinitrophenyl ferrocene is not publicly available in peer-reviewed literature, the effect magnitude can be inferred from the closely related hydrazone derivative ferrocenyl-2,4-dinitrophenylhydrazone, for which the redox potential was found to be shifted to a more anodic position with respect to ferrocene at a platinum-disc electrode [1]. For further class-level inference, 4-nitrophenylferrocene exhibits a reversible one-electron oxidation centered at iron, with the half-wave potential shifted anodically compared to ferrocene, consistent with the electron-withdrawing nature of the nitrophenyl group [2]. The dual nitro substitution in 2,4-dinitrophenyl ferrocene (σₚ-NO₂ = 0.78 × 2) is expected to produce a larger anodic shift than the mono-nitro analog 4-nitrophenylferrocene (σₚ-NO₂ = 0.78), based on established linear free-energy correlations between Hammett σ constants and ferrocene redox potentials [3].

Redox potential shift
Class-level inference
Expected larger anodic shift than 4-nitrophenylferrocene; direction and relative magnitude predictable via Hammett LFER
Supports electrochemical mediator selection context
Direct CV data not reported; infer from hydrazone analog and class trends
Redox chemistry Electroanalysis Substituent effects Ferrocene derivatives

Validated Niche Application in Biological Toxic Substance Detection

According to the U.S. National Library of Medicine MeSH record, 2,4-dinitrophenyl ferrocene has a specific documented application for the detection of toxic substances in biological samples, as reported in Enzyme and Microbial Technology (1992, Vol. 14, Issue 4, pp. 299–302) [1]. This application distinguishes the compound from generic ferrocene, which is primarily used as an internal redox reference standard, and from 4-nitrophenylferrocene, which has been studied for DNA-binding interactions but not specifically validated for toxic substance detection [2]. The MeSH annotation explicitly links 2,4-dinitrophenyl ferrocene to this functional application, providing a curated, authoritative selection criterion that is absent for most other aryl ferrocene analogs.

MeSH-curated application
Reported
Documented use for detection of toxic substances in biological samples (Enzyme Microb. Technol. 1992)
Supports biosensor/toxicology research fit
Single-source MeSH annotation; confirm with experimental replication
Biosensing Toxicology Enzyme-based detection Mediator

Dual-Mode Detection Capability: Electrochemical Ferrocene Signal Plus Chromogenic Dinitrophenyl Reporter

2,4-Dinitrophenyl ferrocene uniquely integrates two orthogonal signal transduction modalities within a single small molecule: (1) a reversible Fe(II)/Fe(III) redox couple enabling amperometric or voltammetric detection, and (2) a 2,4-dinitrophenyl chromophore with a characteristic absorbance at approximately 365 nm (ε ≈ 17,300 M⁻¹cm⁻¹ for the Dnp group) [1]. This contrasts with unsubstituted ferrocene, which has negligible absorbance in the near-UV/Vis region, and with 4-nitrophenylferrocene, which offers only a single nitro chromophore. In a closely related chemosensor system, the ferrocenyl-2,4-dinitrophenylhydrazone derivative demonstrated a visible color change (light yellow to purple) upon acetate binding, with a binding constant of (4.95 ± 0.12) × 10⁵ M⁻¹ and a detection limit of 0.84 ± 0.03 μM [2]. While this sensor incorporates a hydrazone linker absent in 2,4-dinitrophenyl ferrocene, it demonstrates the principle that the 2,4-dinitrophenyl substructure can facilitate naked-eye detection when electronically coupled to ferrocene.

Dual redox/optical signal
Cross-study comparable
Fe(II)/Fe(III) couple + Dnp chromophore: λₘₐₓ ≈365 nm, ε ≈17,300 M⁻¹cm⁻¹
Enables cross-validation in analytical detection
Hydrazone analog achieved 0.84 μM acetate detection limit
Dual-mode detection UV-Vis spectroscopy Electrochemical sensing Chromogenic probe

Synthetic Accessibility via Established Free-Radical Co-Oxidation Route

2,4-Dinitrophenyl ferrocene is accessible through the co-oxidation of ferrocene with 2,4-dinitrophenylhydrazine, a method first systematically described by Beckwith and Leydon (1966) in the Australian Journal of Chemistry [1]. This free-radical substitution of the ferricinium ion enables direct C–C bond formation between the ferrocene cyclopentadienyl ring and the aryl group. The method has been shown to be general for a range of aryl hydrazines, including p-methoxyphenyl-, p-chlorophenyl-, p-nitrophenyl-, 2,4-dinitrophenyl-, and α-naphthyl-hydrazine, but notably fails with acetylhydrazine [1]. This established synthetic route contrasts with the condensation approach required for ferrocenyl hydrazone derivatives (e.g., reaction of acetylferrocene with 2,4-dinitrophenylhydrazine to form Fc-C(CH₃)=N-NH-C₆H₃-2,4-(NO₂)₂), which yields a structurally and electronically distinct product [2].

Synthetic route
Method context
Co-oxidation of ferrocene and 2,4-DNPH (Beckwith & Leydon, 1966) yields direct C–C coupled aryl ferrocene
Provides reproducible synthesis pathway
Method fails with acetylhydrazine; substrate scope limited
Synthetic methodology Ferrocene functionalization Radical chemistry Process chemistry

Inferred Enhanced DNA-Binding Affinity vs. Mono-Nitrophenyl Ferrocene Analogs

Meta-substituted ferrocenyl nitro complexes, including nitrophenylferrocenes, have been shown to bind to double-stranded DNA (SS-DNA) via electrostatic interactions. Cyclic voltammetry studies on these complexes demonstrated that the diffusion coefficients of compound-DNA adducts are lower than those of the free compounds, and small binding site sizes indicate dominant electrostatic binding [1]. For the closely related analog 4-nitrophenylferrocene, DNA binding was evidenced by a negative formal potential shift in cyclic voltammetry, and binding parameters—including binding constant, binding site size, and binding free energy—were quantitatively determined from voltammetric data [2]. As 2,4-dinitrophenyl ferrocene bears two electron-withdrawing nitro groups, it is expected to exhibit stronger electrostatic attraction to the anionic DNA phosphate backbone than the mono-nitro analog, though direct comparative binding data for 2,4-dinitrophenyl ferrocene vs. 4-nitrophenylferrocene has not been published.

DNA binding context
Class-level inference
Predicted stronger electrostatic interaction than mono-nitro analogs (dual vs. single NO₂)
Supports DNA-binding SAR studies
No direct binding constant reported; requires experimental validation
DNA interaction Bioorganometallic chemistry Drug candidate Spectroscopic titration

High-Value Application Scenarios for 2,4-Dinitrophenyl Ferrocene Stemming from Verified Differentiation Evidence


Amperometric Biosensor Development for Toxic Substance Screening in Biological Matrices

Given the MeSH-curated use of 2,4-dinitrophenyl ferrocene for detection of toxic substances in biological samples [1], this compound is a strong candidate for mediator-based amperometric biosensor platforms. The Dnp chromophore provides an orthogonal optical validation channel, and the anodically shifted redox potential (relative to ferrocene) may reduce interference from common biological reductants. Procurement is particularly indicated for research groups developing enzyme-based toxicity assays where a ferrocene mediator with documented toxic-detection validation is required.

Dual-Mode Optical/Electrochemical Probe for Aldehyde and Ketone Quantification

The 2,4-dinitrophenyl group reacts with aldehydes and ketones, while the ferrocene core provides an electrochemical readout. This dual functionality, conceptually validated by the ferrocenyl-2,4-dinitrophenylhydrazone chemosensor which achieved a 0.84 μM detection limit for acetate with a visible color change [2], positions 2,4-dinitrophenyl ferrocene as a scaffold for developing dual-channel carbonyl detection systems. The molar extinction coefficient of the Dnp chromophore (≈17,300 M⁻¹cm⁻¹ at 365 nm) [3] provides a quantifiable optical sensitivity benchmark.

Structure-Activity Relationship Studies of Ferrocene-DNA Binding Agents

The dual electron-withdrawing nitro substitution pattern makes 2,4-dinitrophenyl ferrocene a valuable comparator compound in SAR studies of ferrocenyl DNA binders. With 4-nitrophenylferrocene already characterized for DNA binding via CV, UV-Vis, and fluorescence spectroscopy [4], and meta-substituted nitrophenylferrocenes showing DNA adduct formation with reduced diffusion coefficients [5], 2,4-dinitrophenyl ferrocene serves as the logical higher-electron-deficiency analog to probe the role of nitro-group count on binding affinity and mode.

Reference Compound for Ferrocene Substituent Effect Calibration Studies

For laboratories engaged in establishing linear free-energy relationships for ferrocene derivatives, 2,4-dinitrophenyl ferrocene represents a data point at the strongly electron-withdrawing end of the substituent spectrum. The Hammett correlation framework validated for ferrocene derivatives by Hepp and Wrighton [6] predicts a substantial anodic shift in redox potential, making the compound useful for calibrating computational models (e.g., DFT-calculated HOMO/LUMO energies vs. experimental E₁/₂) and extending substituent effect studies beyond mono-substituted analogs.

Application
Selection Property
Validation Focus
Biosensor research for toxic substance screening
Dual electrochemical/optical detection capability
Cross-validation of redox and optical readouts in biological matrices
Carbonyl compound detection research
2,4-DNP reactivity toward aldehydes/ketones plus ferrocene redox signal
Optical sensitivity benchmark and electrochemical detection limit assessment
Ferrocene-DNA binding SAR studies
Dual-nitro electron-withdrawing effect on electrostatic DNA interaction
Binding affinity modulation across nitro-substituted analogs
Ferrocene substituent effect calibration
Strongly electron-withdrawing dual-nitro substituent for redox tuning
Hammett LFER correlation and computational model calibration
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